

Literature review on 5-Isopropyl-3-methylphenol research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Isopropyl-3-methylphenol**

Cat. No.: **B155287**

[Get Quote](#)

An In-depth Technical Guide to **5-Isopropyl-3-methylphenol**: Synthesis, Biological Activity, and Applications

Introduction

5-Isopropyl-3-methylphenol, also known by synonyms such as Isopropyl-m-cresol, 3-isopropyl-5-methylphenol, and m-Cymen-5-ol, is an aromatic organic compound with the chemical formula $C_{10}H_{14}O$.^{[1][2][3]} It is a structural isomer of thymol and carvacrol, which are well-known monoterpenoid phenols found in the essential oils of plants like thyme.^{[2][4]} While its isomers are more commonly found in nature, **5-Isopropyl-3-methylphenol** has garnered significant interest for its potent biological activities and versatile applications.^[5] This guide provides a comprehensive overview of the current research on **5-Isopropyl-3-methylphenol**, detailing its chemical properties, synthesis methodologies, biological activities, and key applications for researchers, scientists, and drug development professionals.

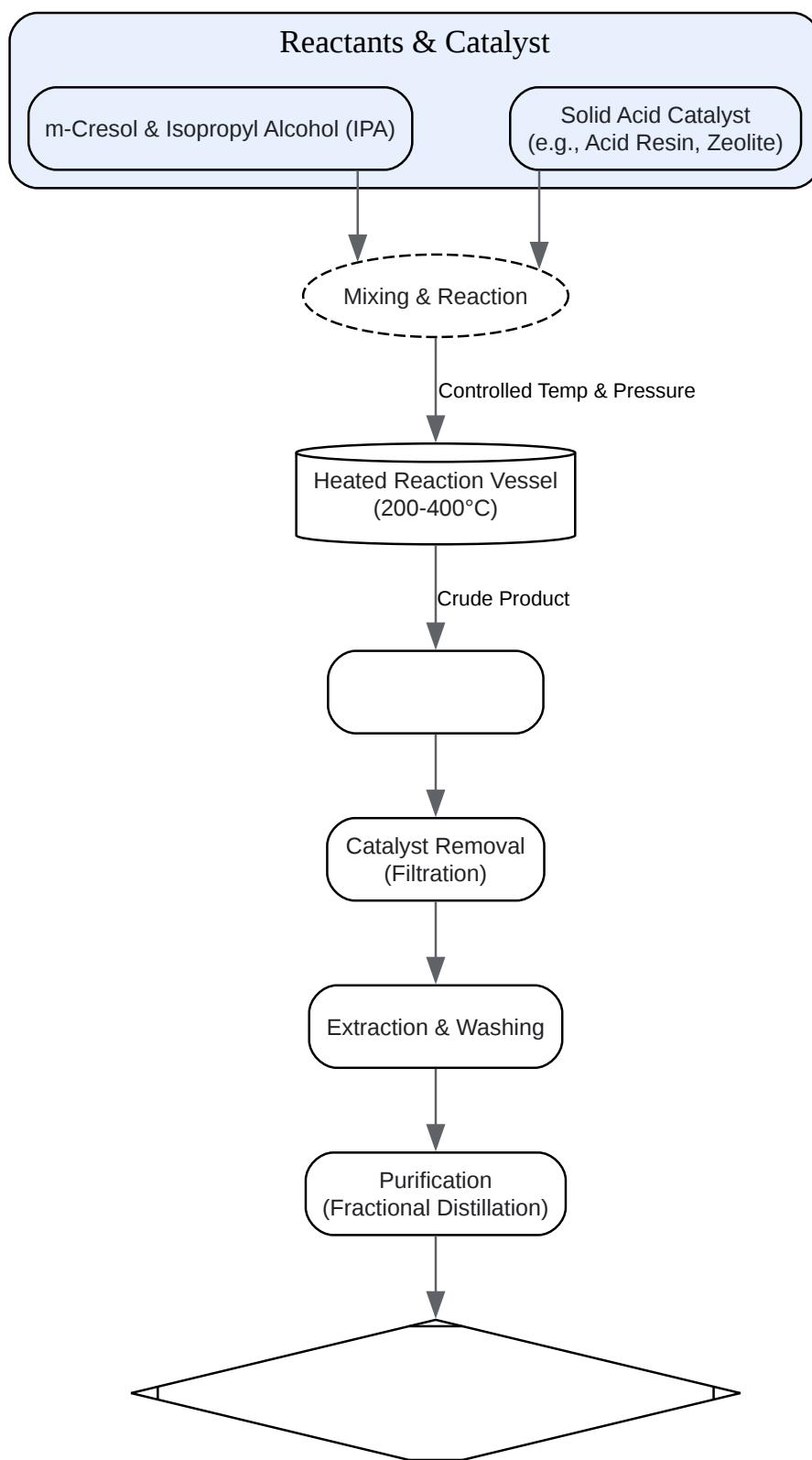
Physicochemical Properties

Understanding the fundamental physicochemical properties of **5-Isopropyl-3-methylphenol** is essential for its application in various formulations. It is a substituted phenol that typically appears as a white or colorless crystalline solid with a characteristic phenolic odor.^{[6][7]} Its molecular structure, featuring a hydroxyl group, a methyl group, and an isopropyl group attached to a benzene ring, dictates its solubility, reactivity, and biological interactions.

Property	Value	Source(s)
CAS Number	3228-03-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₄ O	[1] [2] [3]
Molecular Weight	150.22 g/mol	[1] [2] [3]
Appearance	White to off-white crystalline powder/solid	[6] [7]
Melting Point	49-51 °C	[4]
Boiling Point	253-254 °C	[7]
Solubility	Slightly soluble in water; soluble in ethanol and organic solvents.	[7]
IUPAC Name	3-methyl-5-propan-2-ylphenol	[3]
Synonyms	5-isopropyl-m-cresol, 3-isopropyl-5-methylphenol, m-Cymen-5-ol	[1] [2] [3]

Synthesis of 5-Isopropyl-3-methylphenol

The primary industrial route for synthesizing **5-Isopropyl-3-methylphenol** is the Friedel-Crafts alkylation of m-cresol using an isopropylating agent, such as isopropyl alcohol (IPA) or propene.[\[5\]](#)[\[8\]](#) The key to this synthesis is controlling the reaction conditions to favor the formation of the desired isomer over other potential products.


Causality in Experimental Choices

The choice of catalyst, temperature, and reactant molar ratio are critical variables that influence both the conversion rate and the selectivity of the reaction.

- Catalyst: Heterogeneous acid catalysts like synthetic aluminium silicates, Al-MCM-41 molecular sieves, and strong acid resins are often preferred due to their environmental benefits and ease of separation from the reaction mixture.[\[8\]](#)[\[9\]](#)[\[10\]](#) The catalyst's acidity and pore structure can influence which isomeric product is favored.

- Temperature: Reaction temperature plays a crucial role in determining the site of alkylation. Lower temperatures tend to favor O-alkylation (formation of an ether), whereas higher temperatures (typically above 200°C) promote the thermodynamically more stable C-alkylation product.[8][10]
- Molar Ratio: Increasing the molar ratio of m-cresol to the isopropylating agent (e.g., 5:1) can enhance the selectivity for mono-alkylated products and reduce the formation of di- or poly-alkylated byproducts.[10]

Experimental Workflow: Synthesis via Alkylation

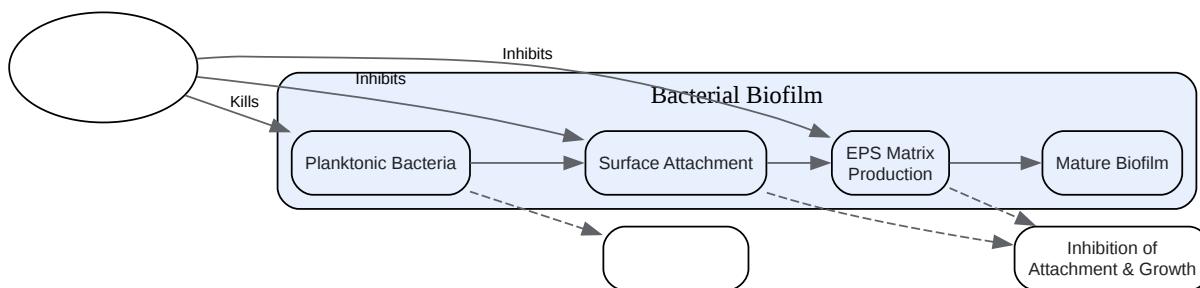
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Isopropyl-3-methylphenol**.

Detailed Protocol: Alkylation of m-Cresol with Isopropyl Alcohol

This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts alkylation.[\[10\]](#)

- Catalyst Preparation: Activate the solid acid catalyst (e.g., Amberlyst-15 resin) by washing with a suitable solvent and drying under vacuum at an elevated temperature (e.g., 100-120°C) to remove moisture.
- Reaction Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Place the flask in a heating mantle.
- Charging Reactants: Charge the flask with m-cresol and the activated catalyst (e.g., 5-10% by weight of reactants). Begin stirring.
- Initiating Reaction: Heat the mixture to the desired reaction temperature (e.g., 250°C).
- Adding Alkylating Agent: Slowly add isopropyl alcohol to the heated mixture. A typical molar ratio of m-cresol to IPA is between 3:1 and 5:1 to maximize mono-alkylation.
- Reaction Monitoring: Maintain the reaction at the set temperature for several hours. Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of m-cresol and the selectivity for the desired product.
- Work-up: After the reaction reaches completion (or desired conversion), cool the mixture to room temperature.
- Catalyst Removal: Separate the solid catalyst from the liquid product mixture by filtration.
- Purification: The crude product is then purified. This typically involves washing with a dilute base to remove unreacted phenol, followed by washing with water. The final purification is achieved by fractional distillation under reduced pressure to isolate **5-Isopropyl-3-methylphenol** from other isomers and byproducts.


Biological Activities and Mechanisms of Action

5-Isopropyl-3-methylphenol exhibits a range of biological activities, primarily stemming from its phenolic structure. These activities are foundational to its use in consumer and pharmaceutical products.

Antimicrobial and Antibiofilm Activity

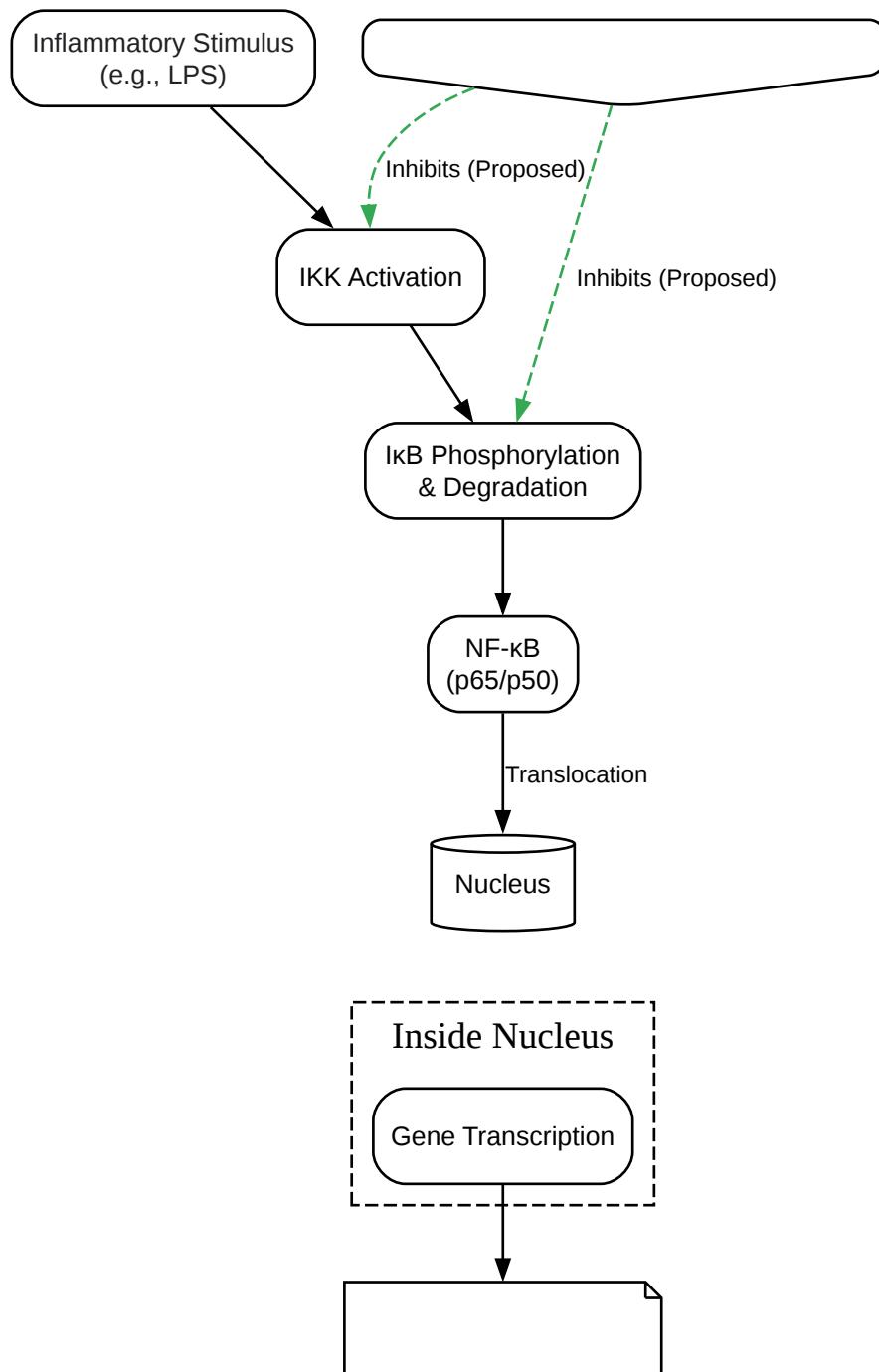
A key attribute of **5-Isopropyl-3-methylphenol** is its broad-spectrum antimicrobial activity.[11] It is effective against a wide variety of bacteria, fungi, and yeasts.[12] This property makes it a valuable preservative and active ingredient in cosmetics and oral care products.[13][14]

- Mechanism of Action: Like other phenolic compounds, its primary antimicrobial mechanism is believed to involve the disruption of the microbial cell membrane. The lipophilic nature of the isopropyl and methyl groups facilitates its partitioning into the lipid bilayer of the cell membrane, increasing membrane permeability and leading to the leakage of essential intracellular components and eventual cell death.
- Antibiofilm Effects: Dental plaque is a classic example of a bacterial biofilm. **5-Isopropyl-3-methylphenol** has been shown to be effective against oral pathogens like *Streptococcus mutans*, a primary causative agent of dental caries.[15][16] It not only kills planktonic bacteria but can also penetrate the biofilm matrix to act on the embedded bacteria and inhibit biofilm formation.[16] Studies on dentifrices containing this compound have demonstrated significant inhibition of biofilm formation even at low concentrations.[16][17] A study on thymol derivatives showed that 4-isopropyl-3-methylphenol had a minimum inhibitory concentration (MIC) of 512 µg/ml against methicillin-resistant *Staphylococcus aureus* (MRSA).[18]

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial and antibiofilm action of IPMP.

Antioxidant Activity


The phenolic hydroxyl group in **5-Isopropyl-3-methylphenol** gives it potent antioxidant properties.[12][14] This activity is crucial for its role as a stabilizer in cosmetic and personal care formulations, where it prevents the oxidative degradation of sensitive ingredients like oils, fragrances, and vitamins.[12]

- Mechanism of Action: The antioxidant effect is exerted through a free-radical scavenging mechanism. The hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the oxidative chain reactions that lead to product degradation or cellular damage.

Anti-inflammatory Activity

While direct research on the anti-inflammatory effects of **5-Isopropyl-3-methylphenol** is emerging, significant evidence from its isomers, thymol and carvacrol, suggests a strong potential for similar activity.[19][20] These compounds are known to modulate inflammatory pathways.[21] Natural products with these properties are of great interest for treating inflammatory conditions.[22][23][24]

- Proposed Mechanism: The anti-inflammatory effects of related phenols are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the downregulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of genes encoding for cytokines, chemokines, and other inflammatory molecules.[21] Thymol, for instance, has been shown to decrease levels of phosphorylated NF-κB p65, thereby reducing the inflammatory response.[21] Given the structural similarity, **5-Isopropyl-3-methylphenol** is hypothesized to act via similar mechanisms.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Isopropyl-3-methylphenol (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scbt.com [scbt.com]
- 3. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-ISOPROPYL-3-METHYLPHENOL | 3228-03-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cosmetic grade 4-isopropyl-3-methylphenol O-cymen-5-OL cas 3228-02-2 IPMP Biosol - Create Chemical Co., Ltd. [createchemical.com]
- 7. Isopropyl Methylphenol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 8. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jindaldrugs.com [jindaldrugs.com]
- 12. specialchem.com [specialchem.com]
- 13. ortho-cymen-5-ol [thegoodsentscompany.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]
- 24. Bioactive potential of Tripleurospermum inodorum with detailed insight into anti-inflammatory activity through in vitro, in vivo evaluations and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on 5-Isopropyl-3-methylphenol research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155287#literature-review-on-5-isopropyl-3-methylphenol-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com